molecular formula C13H11NO3 B6387176 6-(4-Hydroxymethylphenyl)picolinic acid CAS No. 1055927-11-1

6-(4-Hydroxymethylphenyl)picolinic acid

Cat. No.: B6387176
CAS No.: 1055927-11-1
M. Wt: 229.23 g/mol
InChI Key: XPWZTAMQQBFATC-UHFFFAOYSA-N
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Description

6-(4-Hydroxymethylphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxymethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxymethylbenzaldehyde with picolinic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Hydroxymethylphenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Hydroxymethylphenyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

6-(4-Hydroxymethylphenyl)picolinic acid can be compared with other picolinic acid derivatives:

    Picolinic Acid: A simpler structure without the hydroxymethylphenyl group, used in coordination chemistry and as a chelating agent.

    Nicotinic Acid: An isomer with the carboxyl group at a different position, known for its role in human nutrition as niacin.

    Isonicotinic Acid: Another isomer with applications in pharmaceuticals.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-4-6-10(7-5-9)11-2-1-3-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWZTAMQQBFATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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